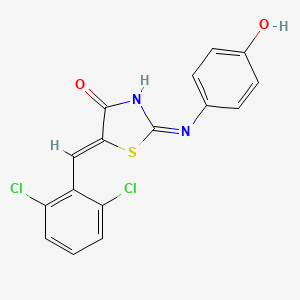
(2Z,5Z)-5-(2,6-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-5-(2,6-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential applications in various scientific research fields.
Applications De Recherche Scientifique
Antibacterial Properties
A study by Patel et al. (2010) synthesized derivatives of thiazolidin-4-one, which includes compounds similar to the one . These compounds exhibited significant antibacterial activity against various bacteria, suggesting the potential use of this chemical structure in developing new antibacterial agents. The effectiveness against both Gram-positive and Gram-negative bacteria was notable, with particular efficacy in compounds bearing chloro substituents (Patel et al., 2010).
Anticancer Potential
In a study by Subtelna et al. (2020), derivatives of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, closely related to the specified compound, demonstrated significant anticancer properties. These compounds were effective against various leukemia cell lines, indicating the potential of thiazolidin-4-one derivatives in leukemia treatment (Subtelna et al., 2020).
Structural Studies
A study by Ramsh et al. (1983) focused on the structural properties of 2-imino-5-arylidene-4-thiazolidinones, closely related to the compound . The research provided insights into the isomeric structures and their stability, which is crucial for understanding the chemical behavior and potential applications of such compounds in scientific research (Ramsh et al., 1983).
Antimicrobial and Antifungal Activities
Research by Vicini et al. (2006) on 2-thiazolylimino-5-arylidene-4-thiazolidinones, closely related to the specified compound, exhibited potent antimicrobial activity against several microorganisms. The study highlighted the importance of the 5-arylidene moiety in enhancing the antimicrobial properties of thiazolidin-4-one derivatives (Vicini et al., 2006).
Propriétés
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c17-12-2-1-3-13(18)11(12)8-14-15(22)20-16(23-14)19-9-4-6-10(21)7-5-9/h1-8,21H,(H,19,20,22)/b14-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKQMJHXUMIEMP-ZSOIEALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
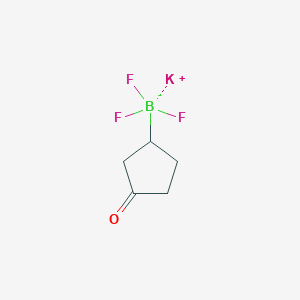
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2362837.png)
![4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2362838.png)
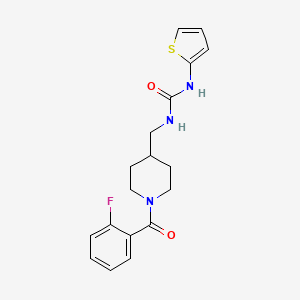
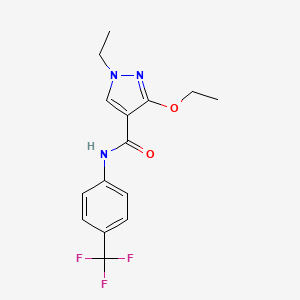
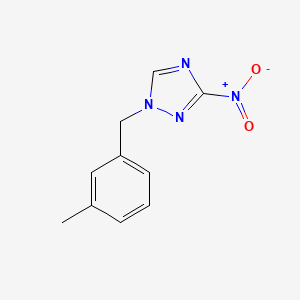

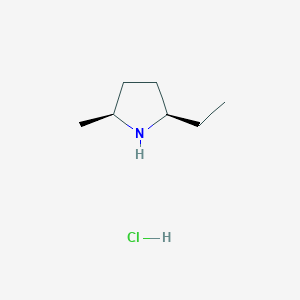

![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)


![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)
